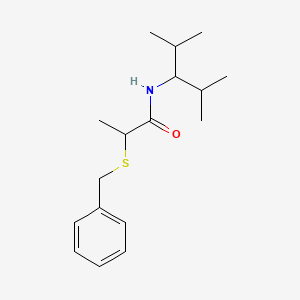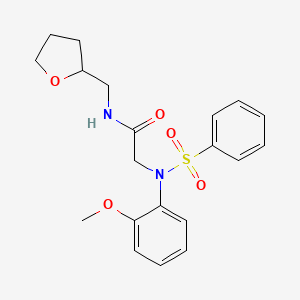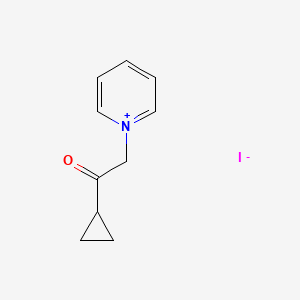
3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a synthetic compound that belongs to the class of indole derivatives. It has been found to exhibit various biological activities, making it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one exerts its anti-tumor effects by inhibiting the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One of the areas of interest is the development of 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and bioavailability. Moreover, the potential of 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent for various inflammatory and neurodegenerative disorders warrants further investigation. Additionally, the mechanism of action of 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one needs to be further elucidated to fully understand its anti-tumor effects.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 3-hydroxy-1-methyl-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to possess anti-inflammatory and neuroprotective properties.
Propiedades
IUPAC Name |
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(16(20)13-8-4-3-5-9-13)18(22)14-10-6-7-11-15(14)19(2)17(18)21/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFPNXQKUIQHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934991.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3934997.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3935005.png)
![8-[3-(2,4-dimethylphenoxy)propoxy]quinoline](/img/structure/B3935017.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3935063.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3935069.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3935078.png)
